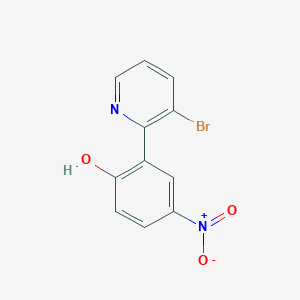![molecular formula C18H16N4O2 B14428988 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- CAS No. 79242-22-1](/img/structure/B14428988.png)
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- is an organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, particularly in the dyeing of textiles.
Preparation Methods
The synthesis of 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of naphthalene to form 1-nitronaphthalene. This intermediate is then reduced to 1-naphthylamine. The 1-naphthylamine is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. This diazonium salt is then coupled with N-ethyl-4-aminonitrobenzene to form the final azo compound.
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is typically carried out in aqueous medium at low temperatures to stabilize the diazonium salt and prevent decomposition.
Chemical Reactions Analysis
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- has a wide range of scientific research applications:
Chemistry: It is used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and identify different compounds.
Biology: The compound is used in staining techniques to highlight specific structures in biological tissues, aiding in microscopic analysis.
Medicine: Research is being conducted on the potential use of azo dyes in drug delivery systems, where the dye can act as a carrier for therapeutic agents.
Industry: Apart from its use in textile dyeing, the compound is also used in the production of colored plastics, inks, and paints.
Mechanism of Action
The mechanism of action of 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- primarily involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds, π-π interactions, and van der Waals forces with various substrates. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- can be compared with other azo dyes such as:
Methyl orange: Another azo dye used as a pH indicator.
Congo red: Used in histology for staining amyloid tissues.
Sudan III: Used for staining lipids in biological samples.
The uniqueness of 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- lies in its specific structure, which imparts distinct color properties and reactivity compared to other azo dyes. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
79242-22-1 |
|---|---|
Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-ethyl-4-[(4-nitrophenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C18H16N4O2/c1-2-19-17-11-12-18(16-6-4-3-5-15(16)17)21-20-13-7-9-14(10-8-13)22(23)24/h3-12,19H,2H2,1H3 |
InChI Key |
YGWYJCUSYCGSRX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






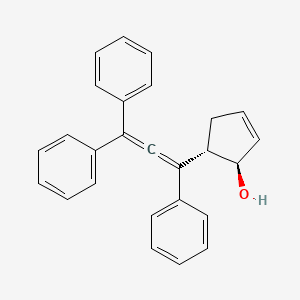
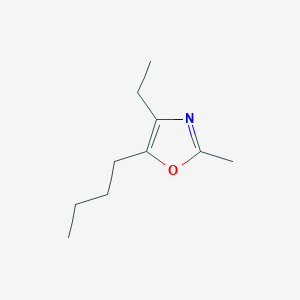
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)
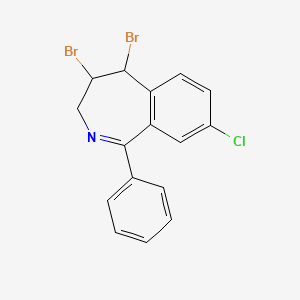
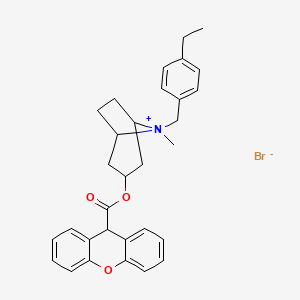

![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)

